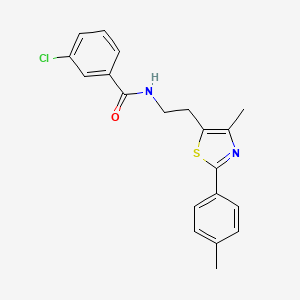![molecular formula C22H20N6 B2558976 7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 899393-52-3](/img/structure/B2558976.png)
7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proved to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, new A2A adenosine receptor antagonists in the series of pyrazolo-1,2,4-triazolo pyrimidines, bearing oxygenated substituents on the phenylalkyl chains on the 7-position, have been synthesized . Also, a series of pyrazolo-1,2,4-triazolo pyrimidine derivatives, bearing alkyl and aralkyl chains on positions 7 and 8, were synthesized .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . The TP heterocycle has been a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Chemical Reactions Analysis
The introduction of a 3-phenylpropyl group at pyrazolo nitrogen in position 7 increased significantly the A(2A) selectivity . The affinity of compound 2 towards nucleophiles was studied by its reaction with various primary aromatic amines .Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H16N6 . The average mass is 292.338 Da and the monoisotopic mass is 292.143646 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structure-activity relationships of related heterocyclic compounds. For example, the synthesis of new heterocycles incorporating phenylsulfonyl moiety and their evaluation for analgesic/anti-inflammatory activities shows the potential of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, suggesting avenues for further exploration of similar compounds (Shaaban et al., 2008).
Antimicrobial and Antifungal Activities
Compounds structurally related to "7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" have been evaluated for their antimicrobial and antifungal properties. Studies reveal that certain derivatives exhibit potent activity against microbial strains, offering a foundation for developing new antimicrobial agents (Mabkhot et al., 2016).
Biological Activities and Molecular Modeling
The exploration of biological activities and molecular modeling of pyrazolo[1,5-a]pyrimidine derivatives has led to insights into their potential as bioactive molecules. Investigations into their analgesic, anti-inflammatory, and kinase inhibitory activities highlight the chemical class's relevance to drug discovery and development (Shaaban et al., 2011).
Plant Growth Regulation and Herbicidal Activities
Research on derivatives of the pyrazolo[1,5-a]pyrimidine framework has also extended to agriculture, with studies on their plant growth-regulating and herbicidal activities. This research avenue offers potential applications in developing new agrochemicals to enhance crop yield and manage weeds (Stanoeva et al., 2000).
Antituberculous Potential
The synthesis and evaluation of structural analogs related to the pyrazolo[1,5-a]pyrimidine core structure for antituberculous activity underscore the importance of this chemical class in addressing global health challenges. Identifying potent antituberculous agents through structural modification and analysis demonstrates the potential impact on tuberculosis treatment strategies (Titova et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Therefore, it could be further explored for its potential in drug design and synthesis .
Propiedades
IUPAC Name |
10-(3,4-dimethylphenyl)-4-(4-ethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-4-16-6-8-17(9-7-16)20-25-22-19-12-24-28(21(19)23-13-27(22)26-20)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUOYBMSNTEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

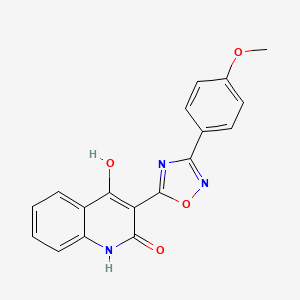
![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)
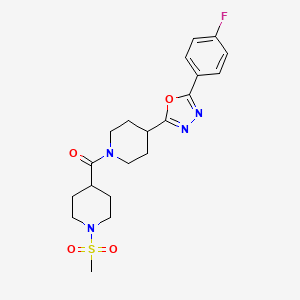
![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)
![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)
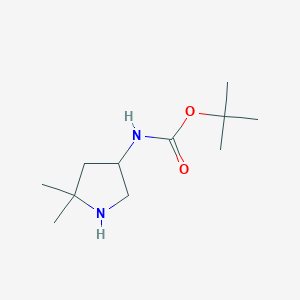
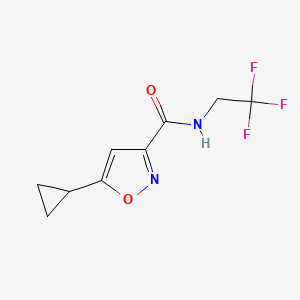
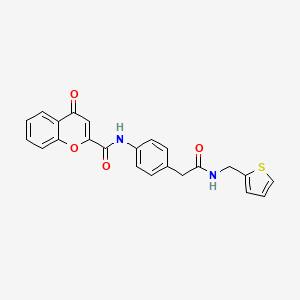
![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)
